5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-7-16-11(8-15-9)14(18)17-10-2-3-12-13(6-10)20-5-4-19-12/h7-8,10,12-13H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTICUDOJESWFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid as a catalyst . This reaction leads to the formation of the pyrazine ring and subsequent attachment of the octahydro-1,4-benzodioxin moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polar aprotic solvents and bases such as lithium hydride (LiH) can facilitate the reaction and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
The compound 5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide is a chemical entity that has gained attention in various scientific research applications. This article explores its applications across different fields, highlighting its significance and potential benefits.
Chemical Properties and Structure
Molecular Formula : C14H18N2O2
Molecular Weight : 246.31 g/mol
IUPAC Name : this compound
The compound features a pyrazine ring, which is known for its biological activity, and an octahydro-1,4-benzodioxin moiety that contributes to its unique properties.
Pharmaceutical Applications
This compound has been investigated for its potential use in developing new therapeutic agents. Its structural similarity to known pharmacologically active compounds suggests that it may exhibit similar biological activities.
Case Studies
- Pain Management : Research indicates that derivatives of pyrazine compounds can modulate pain pathways, making them candidates for analgesic drug development. Studies have shown efficacy in animal models for neuropathic pain .
- Antidepressant Activity : Some studies have explored the psychotropic effects of pyrazine derivatives, indicating potential applications in treating mood disorders .
Agricultural Applications
The compound may also have applications in agriculture as a pesticide or herbicide due to its ability to interact with biological systems in plants and pests.
Case Studies
- Pest Resistance : Investigations into the effectiveness of pyrazine derivatives in pest control have shown promising results, suggesting that they could be used to develop eco-friendly pesticides .
Material Science
In material science, compounds like this compound are being studied for their potential use in creating novel materials with specific properties.
Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparison with Similar Compounds
Sulphonamide-Linked Pyrazinecarboxamides
Example Compound : 5-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide (glipizide decomposition product)
- Thermal Stability : Decomposes at elevated temperatures (DSC peak at ~200°C) via gas evolution (cyclohexanamine, CO₂) to form a stable residue. Kinetic studies confirm high stability at room temperature .
- Polymorphism : A new polymorph was identified through melt crystallization, emphasizing the need for rigorous polymorph screening in pharmaceuticals .
Halogenated and Tert-Butyl Substituted Derivatives
Example Compounds :
- 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (Anti-TB activity: IC₅₀ = 0.728 µg/mL) .
- 5-tert-Butyl-6-chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide (PET inhibition: IC₅₀ = 103.0 µmol/dm³) .
Heterocyclic Substituents (Thiazolyl, Pyridyl)
Example Compounds :
- 5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (Antifungal: MIC = 31.25–62.5 µmol/mL vs. Trichophyton mentagrophytes) .
- N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide (Anti-TB: MIC = 12.2 µg/mL) .
- The target compound’s benzodioxin group, being non-aromatic, may reduce π-π stacking interactions critical for binding to fungal or bacterial targets.
Biological Activity
5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.2783 g/mol
- CAS Number : 2097929-82-1
This structure includes a pyrazine ring and a benzodioxin moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazine have been evaluated for their ability to inhibit bacterial growth. In vitro assays demonstrated that certain pyrazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
Antioxidant Activity
Research has also highlighted the antioxidant properties of related compounds. The DPPH radical scavenging assay indicated that some pyrazine derivatives possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases . This property is crucial for compounds aimed at mitigating conditions like cardiovascular diseases and neurodegenerative disorders.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation of pathogens.
- Receptor Modulation : The interaction with specific receptors (e.g., GABA receptors) suggests a potential role in modulating neurotransmission, which could have implications for neurological conditions .
- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative damage in cells, contributing to its protective effects against various diseases.
Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific structural modifications enhanced antimicrobial activity. The study concluded that compounds with a benzodioxin component exhibited superior efficacy compared to those without it .
| Compound Structure | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Similar Pyrazine Derivative | 16 | High |
Study 2: Antioxidant Properties
A study evaluating the antioxidant capacity of various pyrazines used the DPPH assay method. The findings revealed that compounds containing the octahydro-benzodioxin structure had higher radical scavenging abilities compared to standard antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85 |
| Ascorbic Acid | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
